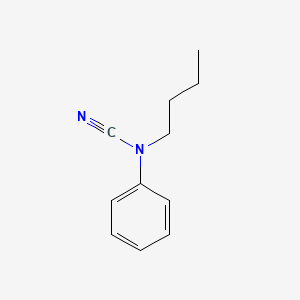![molecular formula C17H21N3O4 B14710891 Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- CAS No. 14583-52-9](/img/structure/B14710891.png)
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- is a complex organic compound that features a benzamide core structure with additional functional groups, including a morpholinylmethyl and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a cyclization reaction involving a suitable precursor.
Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the piperidinyl intermediate with a morpholinylmethyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the coupling of the morpholinylmethyl-piperidinyl intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide
- N-1-adamantyl-4-(4-morpholinylmethyl)benzamide
Uniqueness
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
14583-52-9 |
|---|---|
Fórmula molecular |
C17H21N3O4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]benzamide |
InChI |
InChI=1S/C17H21N3O4/c21-15-7-6-14(18-16(22)13-4-2-1-3-5-13)17(23)20(15)12-19-8-10-24-11-9-19/h1-5,14H,6-12H2,(H,18,22) |
Clave InChI |
OUJTYQBSIDAMQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1NC(=O)C2=CC=CC=C2)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


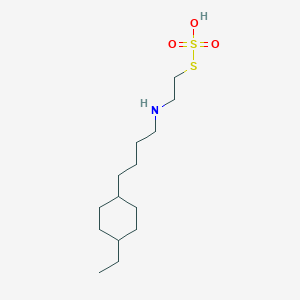
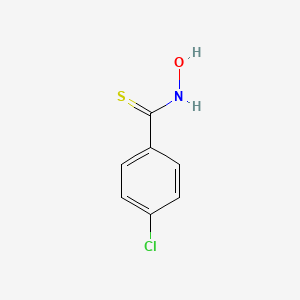
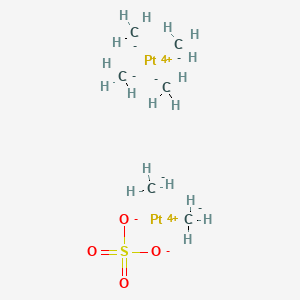

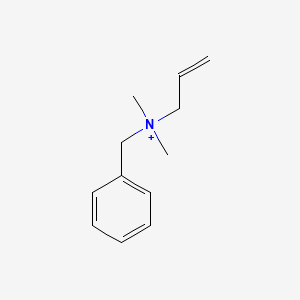
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
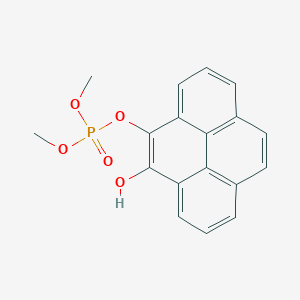
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
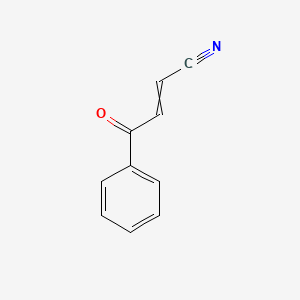

![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
